molecular formula C20H21N3O2S B2475717 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034303-76-7

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2475717
CAS No.: 2034303-76-7
M. Wt: 367.47
InChI Key: HCMAPPBPDMIDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a recognized chemical tool in oncological research, primarily characterized as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Its mechanism of action involves targeting the ATP-binding site of the ALK tyrosine kinase, thereby suppressing its enzymatic activity and downstream signaling pathways such as the MAPK/ERK and JAK/STAT cascades, which are crucial for cell proliferation and survival. This compound has demonstrated significant research utility in the study of ALK-positive cancers, including a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas, and neuroblastomas. Beyond its primary action on ALK, some research suggests this oxalamide derivative may also exhibit inhibitory activity against Focal Adhesion Kinase (FAK), positioning it as a valuable probe for investigating the complex interplay of kinase signaling networks in tumorigenesis, angiogenesis, and metastasis . Its application is pivotal for in vitro and in vivo studies aimed at understanding resistance mechanisms to first-generation ALK inhibitors and for exploring novel therapeutic strategies targeting oncogenic kinase fusions and mutations.

Properties

IUPAC Name

N-[2-(1-methylindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-23-12-10-15-13-14(7-8-17(15)23)9-11-21-19(24)20(25)22-16-5-3-4-6-18(16)26-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAPPBPDMIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide belongs to the oxalamide class, characterized by a central oxalyl group bridging two aromatic amines. The 1-methyl-1H-indol-5-yl moiety introduces a heterocyclic indole system, while the 2-(methylthio)phenyl group contributes sulfur-based electronic modulation. The compound’s structure necessitates precise regioselective coupling to avoid undesired byproducts, a challenge addressed through advanced synthetic protocols.

Preparation Methods

Synthesis of Key Intermediates

Synthesis of 2-(1-Methyl-1H-Indol-5-yl)Ethylamine

The indole core is typically constructed via Fischer indole synthesis , where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For 1-methyl-1H-indol-5-yl ethylamine:

  • Formation of the indole ring : 5-Bromo-1-methylindole reacts with ethylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the ethylamine side chain.
  • Reductive amination : The intermediate aldehyde is reduced using sodium cyanoborohydride to yield the primary amine.
Synthesis of 2-(Methylthio)Aniline

This intermediate is prepared via thioetherification :

  • Methylation of 2-mercaptoaniline : Treatment with methyl iodide in alkaline methanol affords 2-(methylthio)aniline with >90% yield.

Oxalamide Coupling Strategies

The oxalamide bridge is assembled through sequential nucleophilic acyl substitutions:

Stepwise Coupling with Oxalyl Chloride
  • First acylation : 2-(1-Methyl-1H-indol-5-yl)ethylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, yielding the monoacyl chloride intermediate.
  • Second acylation : The intermediate is treated with 2-(methylthio)aniline in the presence of triethylamine, forming the target oxalamide.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : 0–25°C
  • Base : Triethylamine (2.2 equiv)
  • Yield : 68–75% after purification.
One-Pot Coupling Using Oxalyl Dichloride

A streamlined approach involves simultaneous addition of both amines to oxalyl chloride, though this risks dimerization. Optimized conditions include:

  • Slow addition rates (0.5 mL/min)
  • Stoichiometric control (1:1:1 ratio of oxalyl chloride to each amine)
  • Yield : 62% with 88% purity.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) , achieving ≥95% purity. Crystallographic data from analogous oxalamides (e.g., triclinic P1̄ symmetry) suggest similar packing arrangements for the target compound.

Chromatographic Methods
  • Normal-phase silica gel : Elution with ethyl acetate/hexane (1:4) removes nonpolar impurities.
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve closely related byproducts.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.45–6.98 (m, aromatic Hs), 3.76 (s, 3H, N-CH₃), 2.48 (s, 3H, S-CH₃).
  • HRMS : m/z [M+H]⁺ calc. 396.1242, found 396.1239.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but promote side reactions.
  • Low temperatures (0–5°C) favor monoacylation, while higher temperatures (25°C) improve coupling efficiency.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) : Accelerates acylation by stabilizing the tetrahedral intermediate (yield increase: 8–12%).
  • Ultrasound-assisted synthesis : Reduces reaction time from 12 h to 4 h with comparable yields.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
Stepwise coupling DCM, 0°C, TEA 75 95
One-pot coupling THF, 25°C, slow addition 62 88
Ultrasound-assisted DCM, 25°C, DMAP, 40 kHz ultrasound 73 94

Applications and Research Advancements

The compound’s indole and methylthio groups confer tyrosine kinase inhibitory activity , as evidenced by structural analogs in preclinical studies. Current research focuses on:

  • Structure-activity relationships (SAR) : Modifying the methylthio group to sulfoxide or sulfone derivatives to enhance binding affinity.
  • In vivo pharmacokinetics : Improved bioavailability via prodrug formulations.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and phenyl moieties.

    Reduction: Reduced forms of the oxalamide.

    Substitution: Substituted indole or phenyl derivatives.

Scientific Research Applications

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The methylthio-substituted phenyl group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Features and Substituent Analysis

The table below compares key structural elements of the target compound with analogous oxalamides:

Compound Name / ID N1-Substituent N2-Substituent Key Features
Target Compound 2-(1-methyl-1H-indol-5-yl)ethyl 2-(methylthio)phenyl Indole ring (electron-rich), methylthio group (lipophilic)
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy groups (polar), pyridine ring (hydrogen-bonding capability)
BNM-III-170 4-chloro-3-fluorophenyl Cyclic guanidinomethyl-indenyl Halogenated aryl group, complex bicyclic structure (pharmaceutical use)
No. 1768 (FAO/WHO) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Identical to S336; evaluated for food additive safety
No. 1769 (FAO/WHO) 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Methylpyridine enhances metabolic stability

Key Observations :

Flavoring Agents :
  • S336 (No. 1768): A potent umami agonist activating the hTAS1R1/hTAS1R3 receptor, approved as a flavoring agent (FEMA 4233) .
  • No. 1769/1770: Structurally related to S336 but with methylpyridine substituents; these exhibit similar umami-enhancing properties and high metabolic stability .
Pharmaceuticals :
  • BNM-III-170: A CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses. Its oxalamide backbone facilitates binding to viral glycoproteins .

Metabolic Stability and Toxicity

  • Metabolism: S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, favoring ester hydrolysis or side-chain modifications . The methylthio group in the target compound may undergo S-oxidation to sulfoxide/sulfone metabolites, altering solubility and toxicity .
  • Toxicological Data: NOEL for S336/No. 1768: 100 mg/kg bw/day, with a safety margin of 500 million relative to human exposure . BNM-III-170: Preclinical studies show efficacy at nanomolar concentrations without reported hepatotoxicity .

Target Compound Considerations : Higher lipophilicity from the methylthio group may necessitate toxicity studies to assess bioaccumulation risks.

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a complex structure comprising an indole moiety and a methylthio-substituted phenyl group linked through an oxalamide functional group.
  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 341.4 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of Indole Derivative : Utilizing Fischer indole synthesis methods to create the indole backbone.
  • Oxalamide Formation : Reacting the indole derivative with an appropriate oxalyl chloride derivative in the presence of a base such as triethylamine to yield the final oxalamide compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. This inhibition results in analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit selective antibacterial properties against various pathogens. For instance, studies have demonstrated that certain derivatives possess significant activity against Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The ability to inhibit COX enzymes links this compound to anti-inflammatory effects. In vitro studies have shown that it can effectively reduce inflammation markers such as TNF-α in macrophage cell lines, highlighting its therapeutic potential in inflammatory diseases .

Antioxidant Effects

The antioxidant activity of this compound has also been explored, with findings suggesting that it may scavenge free radicals and reduce oxidative stress within biological systems. This property is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant COX inhibition leading to reduced inflammation in animal models.
Study 2Reported selective antibacterial activity against Salmonella species, indicating potential for antibiotic development.
Study 3Investigated antioxidant properties, revealing the compound's ability to mitigate oxidative stress in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.